molecular formula C10H7BrFNO B7937216 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B7937216
M. Wt: 256.07 g/mol
InChI Key: PJJXQMLNJMGGKN-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide ( 1510497-39-8) is a chemical compound with the molecular formula C 10 H 7 BrFNO and a molecular weight of 256.07 g/mol . This benzamide derivative is characterized by its distinct molecular structure, featuring both bromo and fluoro substituents on the benzene ring, which are known to influence the compound's electronic properties and steric profile. A key functional feature is the presence of a propargyl group (prop-2-yn-1-yl) attached to the amide nitrogen, as defined by its SMILES notation O=C(NCC#C)C1=CC=CC(F)=C1Br . This propargyl handle makes the molecule a highly valuable building block in synthetic and medicinal chemistry research, particularly for Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the molecule with various azide-containing substrates, facilitating the synthesis of more complex molecular architectures, bioconjugates, or combinatorial libraries. Compounds within this family are often subjects of computational chemistry studies, including Density Functional Theory (DFT) calculations, to determine molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and charge transfer properties . As a specialty chemical, its primary research applications include serving as a key intermediate in the development of potential pharmaceutical candidates and as a core scaffold in structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-bromo-3-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11/h1,3-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXQMLNJMGGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Bromination

Nitration is performed using a sulfuric acid solvent with nitric acid at 20–30°C, yielding 4-fluoro-2-trifluoromethylnitrobenzene (molar ratio 1:1.6–2.0 for m-fluorobenzotrifluoride:HNO₃). Subsequent bromination employs dibromohydantoin in sulfuric acid, introducing bromine at the ortho position relative to the fluorine substituent.

Reduction and Deamination

Reduction of the nitro group to an amine is achieved using iron powder in an acetic acid/ammonium chloride system. Deamination via hypophosphorous acid (1.3–1.5× raw material weight) at 20–30°C removes the amino group, yielding a mixture of brominated intermediates.

Hydrolysis to Carboxylic Acid

Final hydrolysis with concentrated sulfuric acid at 150–175°C converts the trifluoromethyl group to a carboxylic acid. This step achieves a yield of 85–92% for 2-bromo-3-fluorobenzoic acid, as confirmed by GC and NMR analysis.

Table 1: Reaction Conditions for 2-Bromo-3-fluorobenzoic Acid Synthesis

StepReagents/ConditionsTemperatureYield (%)
NitrationHNO₃, H₂SO₄ (1:1.8 molar ratio)20–30°C78–85
BrominationDibromohydantoin, H₂SO₄25°C82–88
HydrolysisH₂SO₄ (conc.), H₂O170–175°C85–92

Amide Bond Formation: Coupling with Propargylamine

The conversion of 2-bromo-3-fluorobenzoic acid to the target benzamide involves activation of the carboxylic acid followed by reaction with propargylamine. Two primary approaches are documented:

Acid Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Subsequent reaction with propargylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields the amide. This method typically achieves 70–80% yield but requires careful moisture control.

Direct Coupling Using HATU

Modern coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct amidation without isolating the acid chloride. A representative procedure involves:

  • Dissolving 2-bromo-3-fluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in DCM.

  • Adding propargylamine (1.5 eq) and DIPEA (N,N-diisopropylethylamine, 2.0 eq).

  • Stirring at room temperature for 12–16 hours.

Purification via column chromatography (hexane/ethyl acetate) affords the amide in 85–90% yield.

Table 2: Comparison of Amidation Methods

MethodReagentsYield (%)Purity (HPLC)
Acid ChlorideSOCl₂, propargylamine70–80≥95%
HATU CouplingHATU, DIPEA, DCM85–90≥98%

Mechanistic Considerations and Side Reactions

Regioselectivity in Bromination

The ortho-directing effect of the fluorine substituent ensures predominant bromination at the 2-position. However, trace amounts of 4-bromo-3-fluorobenzoic acid (<5%) may form, necessitating chromatographic separation.

Amidation Side Reactions

Overactivation of the carboxylic acid with HATU can lead to O-acylation byproducts. Excess propargylamine (1.5 eq) suppresses this by ensuring rapid nucleophilic attack on the activated intermediate.

Scale-Up and Industrial Feasibility

The patented route to 2-bromo-3-fluorobenzoic acid is optimized for industrial production, utilizing inexpensive reagents (e.g., sulfuric acid, iron powder) and avoiding cryogenic conditions. In contrast, HATU-mediated amidation, while high-yielding, faces cost barriers at scale due to reagent expenses.

Table 3: Cost Analysis of Key Reagents

ReagentCost per kg (USD)Scalability
HATU12,000Limited
Dibromohydantoin150High
Propargylamine800Moderate

Scientific Research Applications

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The prop-2-yn-1-yl group plays a crucial role in binding to the active site of the target, while the bromine and fluorine atoms enhance the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Halogenated Benzamides

The table below highlights key structural differences and similarities between the target compound and its analogs:

Table 1: Structural Comparison of Halogenated Benzamides

Compound Name Benzene Substitution Amide Substituent Molecular Weight Notable Properties/Activities
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide 2-Br, 3-F Prop-2-yn-1-yl 268.1 Potential miRNA-21 inhibitor
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Br, 3-F 6-Methylpyridin-2-yl 310.0 Structural analog with pyridine ring; activity not specified
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide 2-Br, 6-F Propan-2-yl 260.1 Meta-fluorine substitution; no reported activity
2-Bromo-N-(3-fluorophenyl)benzamide 2-Br 3-Fluorophenyl 293.1 Fluorine on amide substituent; no reported activity
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide 4-(Br-acetyl) Prop-2-yn-1-yl 305.1 Bromoacetyl group enhances reactivity
Key Observations:

Substitution Position : The ortho-bromo and meta-fluoro arrangement in the target compound creates steric hindrance and electronic effects distinct from analogs with para-bromo (e.g., compound 35) or meta-fluoro (e.g., 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide) .

Amide Substituent : The propargyl group enables click chemistry applications, unlike bulkier substituents (e.g., pyridinyl in compound 35) or simpler alkyl groups (e.g., isopropyl in compound 16) .

Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-hexanoylamino derivatives) exhibit 60–79% inhibition at 100 μM, driven by hydrophobic interactions . The target compound’s propargyl group lacks comparable hydrophobicity but may offer unique binding via alkyne-mediated interactions.
  • miRNA-21 Inhibition: Propargyl-substituted benzamides (e.g., 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide) suppress cancer cell proliferation by targeting miRNA-21 . The target compound’s bromo and fluoro substituents may enhance binding specificity or metabolic stability relative to non-halogenated analogs.
Anticancer Potential
  • DNA Binding: Di- and triarylbenzamides with propargyl groups show antiproliferative activity via DNA intercalation . The target compound’s halogenated aromatic system may improve intercalation efficiency compared to non-halogenated versions.

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide 2-Bromo-N-(3-fluorophenyl)benzamide
LogP (Predicted) 2.8 3.2 3.5
Solubility (mg/mL) ~0.1 (low) ~0.05 (low) ~0.2 (moderate)
Hydrogen Bond Acceptors 3 4 3
  • Lipophilicity : The target compound’s LogP (2.8) is lower than phenyl-substituted analogs (e.g., 3.5 for 2-Bromo-N-(3-fluorophenyl)benzamide), suggesting better aqueous solubility .
  • Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a unique combination of bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The presence of the prop-2-yn-1-yl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The halogen atoms (bromine and fluorine) are known to enhance binding affinity, which can lead to the modulation of enzyme activity or receptor signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses in various biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains. Its structure may confer activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Specific studies have shown promising results in reducing tumor growth in animal models.
  • Neurological Effects : Given its structural characteristics, it may have implications in treating neurological disorders by targeting pathways involved in neuroinflammation.

Antimicrobial Activity

A study on related compounds demonstrated that halogenated benzamides possess significant antibacterial properties. For instance, derivatives similar to this compound showed Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus .

Anticancer Research

In a recent investigation involving various analogs of benzamide derivatives, compounds containing similar functional groups exhibited notable anti-tumor activity in xenograft models. Specifically, one study revealed that a compound with a comparable structure reduced tumor size by approximately 50% in treated mice compared to controls .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, receptor modulation
1-(2-Bromo-3-fluorobenzoyl)piperidin-3-olHighModerateEnzyme inhibition
3-Fluoro-N-(prop-2-en-1-yl)benzamideLowLowUnknown

Q & A

Q. Basic

  • Temperature Control : Perform bromination steps below 10°C to avoid Br^- elimination .
  • Catalyst Selection : Use Pd/C with H2_2 for selective reductions without affecting halogens .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

What is the electronic impact of the fluorine substituent on reactivity and binding interactions?

Advanced
The 3-fluoro group:

  • Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electrophilic aromatic substitution (EAS) at the 2-bromo position .
  • Hydrogen Bonding : Fluorine’s high electronegativity strengthens interactions with target proteins (e.g., enzyme active sites), as seen in analogs targeting bacterial AcpS-PPTase .

What purification challenges arise with brominated benzamides, and how are they addressed?

Q. Basic

  • Byproduct Removal : Use preparative TLC with CH2_2Cl2_2/MeOH (9:1) to separate unreacted propargylamine .
  • Halogen Retention : Avoid prolonged exposure to basic conditions (e.g., >pH 9) to prevent Br-F exchange .

Can computational modeling predict the biological activity of this compound?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like AcpS-PPTase. Align with analogs showing IC50_{50} values <10 μM .
  • QSAR Models : Correlate Hammett σ values (for Br/F substituents) with antibacterial activity. Validate using in vitro assays .

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